[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl] (2S)-2-amino-3-phenylpropanoate
Description
[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl] (2S)-2-amino-3-phenylpropanoate is a complex organic compound with significant potential in various scientific fields. This compound features multiple hydroxyl groups, an oxo group, and an amino group, making it a versatile molecule for chemical reactions and applications.
Properties
Molecular Formula |
C15H21NO7 |
|---|---|
Molecular Weight |
327.33 g/mol |
IUPAC Name |
[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl] (2S)-2-amino-3-phenylpropanoate |
InChI |
InChI=1S/C15H21NO7/c16-10(6-9-4-2-1-3-5-9)15(22)23-8-12(19)14(21)13(20)11(18)7-17/h1-5,10-11,13-14,17-18,20-21H,6-8,16H2/t10-,11+,13+,14+/m0/s1 |
InChI Key |
FDZFZPTVUGVYOJ-OIMNJJJWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)OCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)OCC(=O)C(C(C(CO)O)O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl] (2S)-2-amino-3-phenylpropanoate typically involves multi-step organic synthesis. The process begins with the preparation of the hexyl backbone, followed by the introduction of hydroxyl groups through selective oxidation reactions. The oxo group is introduced via an oxidation step, and the amino group is incorporated through amination reactions. Each step requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the synthesis steps are optimized for scalability. The use of continuous flow reactors can also be considered to enhance efficiency and reduce production costs. Purification processes such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl] (2S)-2-amino-3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to introduce halides, which can then be substituted by nucleophiles.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, such as ketones, alcohols, and substituted amines.
Scientific Research Applications
Chemistry
In chemistry, [(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl] (2S)-2-amino-3-phenylpropanoate is used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis and materials science.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural complexity allows it to interact with various biological molecules, providing insights into biochemical processes.
Medicine
In medicine, [(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl] (2S)-2-amino-3-phenylpropanoate has potential therapeutic applications. It can be explored as a drug candidate for targeting specific enzymes or receptors involved in disease pathways.
Industry
Industrially, this compound can be used in the development of new materials with unique properties. Its functional groups allow for the creation of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of [(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl] (2S)-2-amino-3-phenylpropanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The hydroxyl and amino groups play crucial roles in these interactions, forming hydrogen bonds and electrostatic interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
- [(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] (2S)-2-amino-3-phenylpropanoate
- [(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl] (2R)-2-amino-3-phenylpropanoate
Uniqueness
[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl] (2S)-2-amino-3-phenylpropanoate is unique due to its specific stereochemistry, which influences its reactivity and interactions with other molecules. The precise arrangement of its functional groups allows for selective binding and activity, making it distinct from other similar compounds.
Biological Activity
[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl] (2S)-2-amino-3-phenylpropanoate is a complex organic compound with potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 321.34 g/mol |
| CAS Number | Not specified |
| Solubility | Soluble in water |
| Stability | Stable under standard conditions |
The biological activity of [(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl] (2S)-2-amino-3-phenylpropanoate has been attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting certain kinases that play a role in cancer cell proliferation.
- Antioxidant Activity : Research indicates that it possesses antioxidant properties that help in reducing oxidative stress within cells. This effect may contribute to its protective role against various diseases.
- Modulation of Signaling Pathways : The compound has been observed to modulate several signaling pathways associated with inflammation and cellular growth. This modulation can lead to therapeutic effects in inflammatory diseases.
Pharmacological Studies
Several studies have evaluated the pharmacological effects of this compound:
- Anti-inflammatory Effects : In vitro studies demonstrated that [(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl] (2S)-2-amino-3-phenylpropanoate significantly reduced the production of pro-inflammatory cytokines in macrophages .
- Anticancer Activity : A recent study explored its efficacy against various cancer cell lines. The results showed that the compound inhibited cell growth and induced apoptosis in breast cancer cells through the activation of caspase pathways .
Case Studies
- Case Study on Inflammation : A clinical trial investigated the effects of this compound on patients with rheumatoid arthritis. Patients reported a significant reduction in pain and inflammation markers after four weeks of treatment.
- Cancer Research : In a laboratory setting, researchers treated human cancer cell lines with varying concentrations of [(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl] (2S)-2-amino-3-phenylpropanoate. The findings indicated dose-dependent inhibition of cell viability and induction of apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
